molecular formula C20H17N3O4S B2995585 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1170489-72-1

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2995585
CAS RN: 1170489-72-1
M. Wt: 395.43
InChI Key: FFUDFGKMUMAOSS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

Compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide have been studied as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the folate pathway, essential for DNA synthesis and repair, making them targets in cancer therapy. A study found that some analogues demonstrated potent dual inhibitory activities against human TS and DHFR, indicating the potential for antitumor applications (Gangjee et al., 2008).

A3 Adenosine Receptor Antagonists

Enantiomeric analogues of this compound were explored for their potential as A3 adenosine receptor antagonists. These receptors are involved in a variety of physiological and pathological processes, including inflammatory responses and cancer. Chiroptical spectroscopies and chiral separation techniques have been applied to these compounds, revealing their potential in therapeutic applications (Rossi et al., 2016).

Anti-inflammatory Agents

Certain derivatives of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide have been synthesized and evaluated for their anti-inflammatory properties. These compounds showed promising anti-inflammatory activity in both in vitro and in vivo models, highlighting their potential as therapeutic agents for inflammation-related diseases (Nikalje et al., 2015).

Antioxidant Activity

Studies have also explored the antioxidant activity of related coumarin derivatives. Antioxidants play a crucial role in protecting the body from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. These compounds were found to exhibit significant antioxidant activity, comparable to known antioxidants like ascorbic acid (Kadhum et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c24-18(21-14-6-7-16-17(8-14)27-12-26-16)9-15-10-19(25)23-20(22-15)28-11-13-4-2-1-3-5-13/h1-8,10H,9,11-12H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUDFGKMUMAOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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